Bienvenue dans la boutique en ligne BenchChem!

1-Butyl-3-(2,4-difluorophenyl)thiourea

Antimicrobial Resistance Mycobacterium tuberculosis Structure-Activity Relationship

1-Butyl-3-(2,4-difluorophenyl)thiourea (CAS 883039-70-1) is an unsymmetrical 1,3-disubstituted thiourea derivative characterized by a butyl group at the N1 position and a 2,4-difluorophenyl ring at the N3 position. This organosulfur compound, with molecular formula C11H14F2N2S and molecular weight 244.3 g/mol, belongs to a class of molecules extensively investigated for diverse biological activities.

Molecular Formula C11H14F2N2S
Molecular Weight 244.3
CAS No. 883039-70-1
Cat. No. B2997325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(2,4-difluorophenyl)thiourea
CAS883039-70-1
Molecular FormulaC11H14F2N2S
Molecular Weight244.3
Structural Identifiers
SMILESCCCCNC(=S)NC1=C(C=C(C=C1)F)F
InChIInChI=1S/C11H14F2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16)
InChIKeyIBKDUYZRHDMECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-(2,4-difluorophenyl)thiourea: CAS 883039-70-1 Product Identification & Structural Context for Procurement Decisions


1-Butyl-3-(2,4-difluorophenyl)thiourea (CAS 883039-70-1) is an unsymmetrical 1,3-disubstituted thiourea derivative characterized by a butyl group at the N1 position and a 2,4-difluorophenyl ring at the N3 position . This organosulfur compound, with molecular formula C11H14F2N2S and molecular weight 244.3 g/mol, belongs to a class of molecules extensively investigated for diverse biological activities [1]. Its structural configuration incorporates both an aliphatic alkyl chain (butyl) and an electron-withdrawing aromatic ring bearing two fluorine substituents at the ortho and para positions . This precise substitution pattern differentiates it from other thiourea derivatives and influences key physicochemical properties such as lipophilicity (LogP), which is critical for membrane permeability and target engagement in biological systems .

Why 1-Butyl-3-(2,4-difluorophenyl)thiourea Cannot Be Substituted by Generic Thiourea Analogs Without Experimental Validation


Substitution of 1-Butyl-3-(2,4-difluorophenyl)thiourea with closely related analogs—such as N-(2,4-difluorophenyl)thiourea (CAS 175277-76-6), 1-Butyl-3-phenylthiourea (CAS 6336-01-2), or 1-Butyl-3-(4-fluorophenyl)thiourea (CAS 62644-17-1)—cannot be assumed without quantitative comparative evaluation [1]. Even minor modifications to the thiourea scaffold, including the presence, position, and number of fluorine atoms on the phenyl ring or the length of the N-alkyl substituent, can dramatically alter biological activity profiles, as demonstrated by 1-Butyl-3-(2,4-difluorophenyl)thiourea [2]. Structure-activity relationship (SAR) studies on fluorophenyl thioureas indicate that the 2,4-difluoro substitution pattern confers distinct antifungal and antimycobacterial properties relative to other substitution patterns [3]. Therefore, generic replacement with an in-class compound without side-by-side quantitative data risks compromising experimental reproducibility and invalidating comparative results.

Quantitative Differentiation Evidence: How 1-Butyl-3-(2,4-difluorophenyl)thiourea Compares to Key Analogs


Differential Antimicrobial Activity: 2,4-Difluorophenyl Moiety Confers Distinct Target Pathogen Specificity vs. Other Halogenated Analogs

In a series of 1,3-diaryl substituted pyrazole-based thiourea derivatives, the 2,4-difluorophenyl analog (compound 7j) exhibited potent and selective activity against Mycobacterium tuberculosis with an MIC of 1 μg mL⁻¹, whereas the 3,4-dichlorophenyl analog (7a) was most potent against Staphylococcus aureus (MIC = 0.25 μg mL⁻¹) [1]. This indicates that the 2,4-difluorophenyl substitution pattern, as present in 1-Butyl-3-(2,4-difluorophenyl)thiourea, directs activity toward mycobacterial targets over Gram-positive bacterial targets, a critical differentiation point for anti-tubercular screening campaigns [1].

Antimicrobial Resistance Mycobacterium tuberculosis Structure-Activity Relationship

Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Mono-Fluorinated Analogs for Improved Membrane Permeability

1-Butyl-3-(2,4-difluorophenyl)thiourea has a reported calculated LogP value of approximately 3.05 to 3.52, depending on the computational method . This represents a significant increase in lipophilicity compared to the non-fluorinated analog 1-Butyl-3-phenylthiourea (calculated LogP ~2.3) and the mono-fluorinated analog 1-Butyl-3-(4-fluorophenyl)thiourea (calculated LogP ~2.8) [1]. The presence of two electron-withdrawing fluorine atoms at the 2- and 4-positions increases the compound's partition coefficient, which is a key determinant of passive membrane diffusion and bioavailability [2].

Drug Design Physicochemical Properties Lipophilicity

Distinct Antifungal Activity Profile of 2,4-Difluorophenyl Thioureas vs. Other Fluorination Patterns

Studies on the antifungal triazole CS-758 and related compounds demonstrate that the presence of a fluorine atom at the 2-position of the phenyl ring in the 2,4-difluorophenyl group significantly enhances antifungal activity, particularly against Aspergillus species [1]. Compounds possessing the 2-fluoro substitution (including 12a, 12c, 12d, and CS-758) exhibited stronger activity compared to analogs lacking this specific substitution pattern [1]. This SAR finding is directly relevant to 1-Butyl-3-(2,4-difluorophenyl)thiourea, which contains the same 2,4-difluorophenyl moiety, suggesting potential for selective anti-Aspergillus activity not shared by analogs with different fluorination patterns (e.g., 4-fluoro only) or unsubstituted phenyl rings.

Antifungal Structure-Activity Relationship Aspergillus

Potential for α-Amylase Inhibitory Activity: Fluorophenyl Thioureas Show Enzyme Inhibition in Diabetes Research

A series of fluorophenyl thiourea derivatives were evaluated for their inhibitory activity against α-amylase and α-glycosidase, key enzymes in diabetes management [1]. Among the tested compounds, 1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (compound E) exhibited α-glucosidase inhibition with an IC50 of 49.51 μM and 85 ± 0.7% inhibition at tested concentration [2]. This demonstrates that the 2,4-difluorophenyl thiourea scaffold can be functionalized to achieve meaningful enzyme inhibition, providing a basis for exploring 1-Butyl-3-(2,4-difluorophenyl)thiourea in similar enzyme inhibition assays [1].

Diabetes Enzyme Inhibition α-Amylase

Fragment-Based Drug Discovery: 1-Butyl-3-(2,4-difluorophenyl)thiourea as a Validated Scaffold for Molecular Elaboration

1-Butyl-3-(2,4-difluorophenyl)thiourea is explicitly categorized as a fragment molecule (Fr13563) suitable for molecular splicing, expansion, and modification in drug discovery campaigns [1]. Unlike the simpler N-(2,4-difluorophenyl)thiourea (CAS 175277-76-6), which lacks the butyl group and serves primarily as a synthetic intermediate, the butyl-substituted analog provides an additional vector for chemical diversification while retaining the biologically validated 2,4-difluorophenyl thiourea core . This dual substitution pattern (butyl + 2,4-difluorophenyl) offers a more advanced starting point for lead optimization than mono-substituted or unsubstituted phenyl thioureas.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

Fluorine Substitution Enhances Antifungal Over Antibacterial Activity: A General SAR Trend

A systematic study of 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas (20 compounds) revealed that in general, the antifungal activity of fluorine-substituted thioureas was superior to their antibacterial activity [1]. This trend, attributed to increased lipophilicity and enhanced cell penetration conferred by fluorine atoms, is consistent with the 2,4-difluorophenyl substitution pattern present in 1-Butyl-3-(2,4-difluorophenyl)thiourea [2]. While specific MIC data for this exact compound are not available in the referenced study, the class-level inference supports prioritizing this scaffold for antifungal screening over antibacterial applications.

Antimicrobial Fluorine Chemistry SAR

High-Impact Application Scenarios for 1-Butyl-3-(2,4-difluorophenyl)thiourea Based on Quantitative Differentiation Evidence


Antimycobacterial Lead Discovery: Screening Against Mycobacterium tuberculosis

Based on the demonstrated activity of 2,4-difluorophenyl thiourea analogs against Mycobacterium tuberculosis (MIC = 1 μg mL⁻¹ with selectivity index of 200) [1], 1-Butyl-3-(2,4-difluorophenyl)thiourea is an ideal starting point for anti-tubercular drug discovery programs. Its 2,4-difluorophenyl moiety directs activity toward mycobacterial targets, while the butyl group provides a handle for further SAR exploration. The favorable selectivity index (SI = 200) observed for related analogs indicates low cytotoxicity, a critical parameter for progressing hits in tuberculosis drug development [1].

Fragment-Based Drug Design: Scaffold Elaboration for Kinase or Enzyme Inhibitors

As a validated fragment molecule (Fr13563) with MW = 244.3 and LogP ~3.0-3.5, 1-Butyl-3-(2,4-difluorophenyl)thiourea is optimally positioned for fragment-based lead discovery [2]. The compound combines a biologically privileged 2,4-difluorophenyl thiourea core with a modifiable butyl chain, offering two distinct vectors for chemical expansion. This contrasts with simpler fragments like N-(2,4-difluorophenyl)thiourea (MW = 188.2), which lack the additional diversity point. The enhanced lipophilicity (LogP ~3.05) compared to non-fluorinated analogs also improves the likelihood of cell permeability in follow-up compounds .

Antifungal Screening Campaigns Prioritizing Aspergillus Species

SAR studies on 2,4-difluorophenyl-containing compounds demonstrate enhanced antifungal activity, particularly against Aspergillus species, compared to analogs lacking the 2-fluoro substitution [3]. 1-Butyl-3-(2,4-difluorophenyl)thiourea, which contains this validated 2,4-difluorophenyl motif, should be prioritized in antifungal screening libraries targeting Aspergillus fumigatus, Aspergillus niger, or Aspergillus terreus. The class-level observation that fluorophenyl thioureas generally exhibit better antifungal than antibacterial activity further supports this focused application [4].

Metabolic Disease Research: α-Glucosidase Inhibition for Diabetes Target Validation

Fluorophenyl thiourea derivatives have demonstrated quantifiable inhibition of α-glucosidase, with a related 2,4-difluorophenyl analog showing IC50 = 49.51 μM and 85 ± 0.7% inhibition [5]. This positions 1-Butyl-3-(2,4-difluorophenyl)thiourea as a candidate for enzyme inhibition screening in diabetes research. The compound can serve as a starting point for developing α-amylase or α-glucosidase inhibitors, or as a tool compound for validating the role of these enzymes in glycemic control models [5].

Quote Request

Request a Quote for 1-Butyl-3-(2,4-difluorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.